2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3N2O4/c1-12(2)13(3,4)24-15(23-12)8-6-9(10(22-5)19-7-8)20-11(21)14(16,17)18/h6-7H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOFOPKJAWIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2,2-Trifluoro-n-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates a trifluoromethyl group and a dioxaborolane moiety, which may influence its biological activity. This article reviews the current understanding of its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 335.25 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve its interaction with various biological targets, particularly in the realm of kinase inhibition. Kinases are pivotal in cellular signaling pathways and are often implicated in cancer progression and other diseases.
Potential Targets
- Kinases : The compound may act as a kinase inhibitor, similar to other pyridine derivatives that have shown efficacy against various receptor tyrosine kinases (RTKs).
- Enzymatic Activity : The presence of the dioxaborolane group suggests potential interactions with enzymes involved in boron chemistry, which could lead to novel therapeutic pathways.
In Vitro Studies
Recent studies have focused on the compound's effects on cancer cell lines. For example:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value in the low micromolar range.
- Selectivity : It showed a favorable selectivity index when compared to non-cancerous cell lines, indicating potential for targeted therapy.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and toxicity profiles:
- Toxicity Assessment : In a subacute toxicity study on mice, administration at doses up to 40 mg/kg revealed no significant adverse effects.
- Efficacy Testing : The compound exhibited a reduction in tumor size in xenograft models of breast cancer.
Case Studies
- Case Study 1 : A study involving the administration of the compound in combination with established chemotherapy agents showed enhanced efficacy against resistant cancer cell lines.
- Case Study 2 : Research indicated that when administered orally in a mouse model, the compound led to a significant decrease in tumor metastasis compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boronate Ester and Pyridine Moieties
Key Observations:
Electronic Effects : The trifluoroacetamide group in the target compound provides stronger electron-withdrawing effects than acetamide or sulfonamide groups, enhancing reactivity in cross-coupling reactions .
Steric and Solubility Differences: The methoxy group in the target compound improves solubility in polar solvents compared to non-methoxy analogs like N-(5-boronate-pyridin-3-yl)acetamide .
Biological Activity : Derivatives with sulfonamide or trifluoromethyl groups (e.g., 2,4-difluoro-benzenesulfonamide analog) show higher potency as PI3K/mTOR inhibitors, whereas the target compound’s trifluoroacetamide group may reduce off-target interactions .
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
Key Findings:
Stability and Metabolic Performance
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyridine core. A common route includes:
Boronate Ester Installation : Suzuki-Miyaura coupling or direct borylation of a halogenated pyridine precursor (e.g., 2-chloro-3-iodopyridine) using pinacolborane to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Reaction conditions may involve Pd catalysts (e.g., Pd(dppf)Cl₂) and anhydrous solvents like THF .
Methoxy Group Introduction : Nucleophilic substitution or methoxylation via copper-mediated coupling under basic conditions.
Trifluoroacetamide Formation : Reaction of the amino-pyridine intermediate with trifluoroacetic anhydride in dichloromethane with a base (e.g., triethylamine) .
Key Validation : Monitor intermediates via ¹H/¹³C NMR and confirm the final product using ¹⁹F NMR and high-resolution mass spectrometry (HRMS).
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (pyridine ring) and methoxy group (singlet at ~3.8 ppm).
- ¹³C NMR : Confirm boronate ester (quaternary carbons at ~85 ppm) and carbonyl groups (~170 ppm).
- ¹⁹F NMR : Detect trifluoroacetamide (-CF₃) as a triplet at ~-75 ppm.
- ¹¹B NMR : Verify boronate integrity (sharp peak at ~30 ppm) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ or [M+Na]⁺).
- X-ray Crystallography : For unambiguous structural determination (if crystalline) .
Advanced: How can hydrolysis of the boronate ester be minimized during storage and reactions?
Methodological Answer:
- Storage : Store under inert atmosphere (argon/nitrogen) at -20°C in anhydrous solvents (e.g., THF) with molecular sieves. Avoid moisture and prolonged exposure to light .
- Reaction Setup : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone). Pre-purge reaction vessels with inert gas.
- Stabilizers : Add catalytic amounts of stabilizing ligands (e.g., 1,2-dimethoxyethane) to prevent boronate degradation during Pd-catalyzed reactions .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling yields using this compound?
Methodological Answer:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient pyridine systems. Ligand-free conditions may reduce side reactions.
- Base Optimization : Test inorganic bases (K₂CO₃, Cs₂CO₃) vs. organic bases (Et₃N) in biphasic solvent systems (toluene/water).
- Temperature Control : Moderate heating (60–80°C) balances reactivity and boronate stability. Microwave-assisted synthesis can enhance efficiency .
- Substrate Compatibility : Screen aryl/heteroaryl halides for steric/electronic compatibility. Electron-withdrawing groups on partners improve coupling rates .
Data Contradiction: How to resolve discrepancies in catalytic efficiency across studies?
Methodological Answer:
- Systematic Variation : Compare Pd sources (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃), ligands (bidentate vs. monodentate), and solvent polarity.
- Reaction Monitoring : Use TLC or in-situ ¹H NMR to track intermediate formation and side products.
- Controlled Replicates : Ensure reproducibility by standardizing reagent purity (e.g., anhydrous solvents, fresh catalysts) and reaction setup (e.g., degassing methods) .
Advanced: What role does the methoxy group play in directing reactivity?
Methodological Answer:
- Electronic Effects : The methoxy group at the 2-position donates electron density via resonance, activating the pyridine ring for electrophilic substitution and stabilizing intermediates during cross-coupling.
- Steric Shielding : It may hinder undesired side reactions at the adjacent position, improving regioselectivity in Suzuki couplings.
- Experimental Validation : Compare coupling rates of methoxy-substituted vs. unsubstituted analogs via kinetic studies .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.
- Boronate Handling : Avoid inhalation/contact; boronate esters may hydrolyze to boric acid, which is toxic.
- Waste Disposal : Quench boron-containing waste with methanol/water mixtures before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
